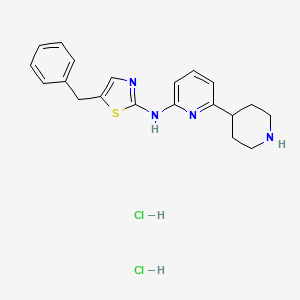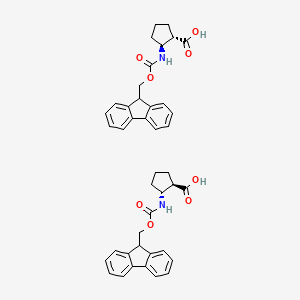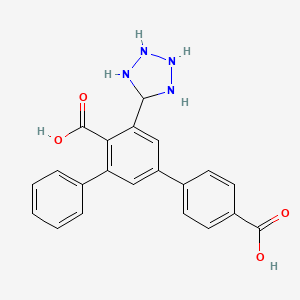
4-Amino-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Des(dimethyl)-4-epi-tetracycline is a derivative of tetracycline, a well-known antibiotic. This compound is characterized by the removal of two methyl groups and the epimerization at the 4-position of the tetracycline molecule. It retains the core structure of tetracycline, which includes a four-ring system with various functional groups that contribute to its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Des(dimethyl)-4-epi-tetracycline typically involves the modification of tetracycline or its derivatives. One common method includes the selective demethylation of tetracycline using reagents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
Industrial production of N-Des(dimethyl)-4-epi-tetracycline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration to ensure high yield and purity of the product. The final compound is then purified using techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Des(dimethyl)-4-epi-tetracycline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aqueous sodium hydroxide or ammonia solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
N-Des(dimethyl)-4-epi-tetracycline has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of tetracycline derivatives.
Biology: Employed in studies investigating the mechanism of action of tetracycline antibiotics and their interactions with bacterial ribosomes.
Medicine: Explored for its potential as an antibiotic with modified activity and reduced resistance compared to tetracycline.
Industry: Utilized in the development of new antibiotics and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of N-Des(dimethyl)-4-epi-tetracycline involves binding to the bacterial ribosome, inhibiting protein synthesis. This binding prevents the addition of amino acids to the growing peptide chain, effectively stopping bacterial growth. The molecular targets include the 30S ribosomal subunit, and the pathways involved are related to the inhibition of translation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetracycline: The parent compound with broad-spectrum antibiotic activity.
Doxycycline: A derivative with improved pharmacokinetic properties.
Minocycline: Known for its enhanced activity against resistant bacterial strains.
Uniqueness
N-Des(dimethyl)-4-epi-tetracycline is unique due to its structural modifications, which can lead to differences in biological activity and resistance profiles. The removal of methyl groups and epimerization at the 4-position may result in altered binding affinity to bacterial ribosomes and potentially reduced susceptibility to resistance mechanisms.
Propriétés
Formule moléculaire |
C20H20N2O8 |
|---|---|
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
4-amino-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C20H20N2O8/c1-19(29)6-3-2-4-9(23)10(6)14(24)11-7(19)5-8-13(21)15(25)12(18(22)28)17(27)20(8,30)16(11)26/h2-4,7-8,13,23-24,27,29-30H,5,21H2,1H3,(H2,22,28) |
Clé InChI |
LOBRISOPZPWKQW-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





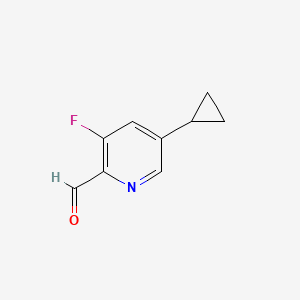
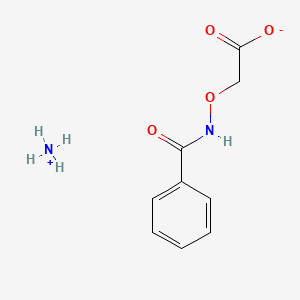
![[(7-Nitro-2,3-dioxoquinoxalin-5-yl)methylamino]methylphosphonic acid](/img/structure/B12295709.png)
![4-(2-{2-chloro-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-2,6-diphenyl-1lambda4-thiopyran-1-ylium; tetrafluoroboranuide](/img/structure/B12295712.png)
![beta-D-Glucopyranoside, (3beta,22alpha,25S)-22,25-epoxy-26-(beta-D-glucopyranosyloxy)furost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-[O-beta-D-glucopyranosyl-(1-->3)-beta-D-glucopyranosyl-(1-->2)]-](/img/structure/B12295714.png)
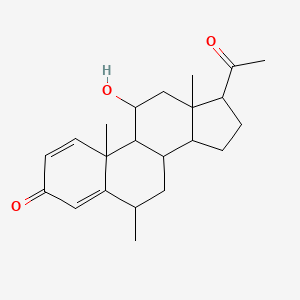
![2-amino-N-[1-[2-[2,3-bis(2-amino-3-cyclohexylpropanoyl)-3-[1-[1-(2-amino-3-cyclohexylpropanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]-4-(2-aminopropanoyl)-2-formylpyrrolidine-1-carbonyl]-2,3-dihydropyrrol-1-yl]-3-methyl-1-oxobutan-2-yl]-3-cyclohexylpropanamide](/img/structure/B12295739.png)
![2-(Phenyldiazenyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B12295749.png)
